Dess-Martin periodinane
CAS No.: 87413-09-0
Cat. No.: VC21178298
Molecular Formula: C13H13IO8
Molecular Weight: 424.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87413-09-0 |
|---|---|
| Molecular Formula | C13H13IO8 |
| Molecular Weight | 424.14 g/mol |
| IUPAC Name | (1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate |
| Standard InChI | InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3 |
| Standard InChI Key | NKLCNNUWBJBICK-UHFFFAOYSA-N |
| SMILES | CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C |
Introduction
Physical and Chemical Properties
Dess-Martin periodinane possesses distinct physical and chemical properties that contribute to its utility as an oxidizing agent. These properties distinguish it from other oxidizing reagents and influence its handling, storage, and application in synthetic procedures.
Table 2.1: Physical Properties of Dess-Martin Periodinane
| Property | Value/Description |
|---|---|
| Chemical Name | 1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one |
| CAS Number | 87413-09-0 |
| Molecular Formula | C₁₃H₁₃IO₈ |
| Molecular Weight | 424.14 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 130-133°C |
| Solubility | Soluble in dichloromethane, chloroform, other organic solvents |
| Stability | Indefinite shelf-life when kept in a sealed container |
The compound is an acylated variant of 2-iodoxybenzoic acid (IBX), another hypervalent iodine oxidizing agent . The presence of acetyl groups significantly enhances its solubility in organic solvents compared to IBX, making it more practical for laboratory applications . While DMP exhibits good stability when properly stored, it does possess explosive potential, particularly when handled in large quantities or subjected to mechanical shock .
Structure and Characteristics
Dess-Martin periodinane features a hypervalent iodine(III) center with a pentacoordinate geometry. This unusual bonding arrangement contributes to its unique reactivity profile and oxidizing capabilities.
The structure consists of a benziodoxole ring system where the iodine atom is bound to three acetoxy groups. This arrangement creates a reactive center that facilitates the oxidation process. The hypervalent nature of the iodine atom, containing more than eight electrons in its valence shell, contributes to its ability to act as an electron acceptor during the oxidation process .
The presence of the three acetoxy groups serves multiple purposes in the molecule:
This unique structural arrangement allows Dess-Martin periodinane to function effectively as a selective oxidizing agent with mild reactivity compared to traditional oxidizing reagents like chromium-based compounds .
Synthesis of Dess-Martin Periodinane
The synthesis of Dess-Martin periodinane follows a two-step process starting from commercially available 2-iodobenzoic acid. While commercial sources offer this reagent, its relatively high cost has prompted many laboratories to prepare it in-house.
The original synthetic route described by Dess and Martin involves:
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Oxidation of 2-iodobenzoic acid with potassium bromate (KBrO₃) in sulfuric acid to produce 2-iodoxybenzoic acid (IBX) in approximately 93% yield .
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Treatment of IBX with acetic anhydride and acetic acid, followed by heating to 100°C, to yield Dess-Martin periodinane with about 87% efficiency .
An improved procedure for the preparation of Dess-Martin periodinane was published by Robert E. Ireland and Longbin Liu in 1993, addressing some limitations of the original synthesis . This modified approach has been widely adopted and offers better reproducibility and safety profile.
The synthesized Dess-Martin periodinane can be stored indefinitely in a sealed container, making it convenient for laboratory use despite its relatively high cost . The stability of the compound contributes to its widespread adoption in organic synthesis laboratories worldwide.
Applications in Organic Synthesis
Dess-Martin periodinane has found extensive applications in organic synthesis due to its mild reactivity and high selectivity. Its versatility makes it a valuable tool across various synthetic contexts, from simple transformations to complex natural product synthesis.
Table 6.1: Applications of Dess-Martin Periodinane in Organic Synthesis
| Transformation | Substrate | Product | Typical Conditions | Notes |
|---|---|---|---|---|
| Oxidation of primary alcohols | R-CH₂OH | R-CHO | RT, DCM, 1-3 h | No over-oxidation to carboxylic acid under standard conditions |
| Oxidation of secondary alcohols | R₂CHOH | R₂C=O | RT, DCM, 1-2 h | Generally high yields (>90%) |
| Oxidation of allylic alcohols | H₂C=CH-CHOH-R | H₂C=CH-C(=O)-R | RT, DCM, 2-4 h | Preserves the double bond, no rearrangement |
| Oxidation of N-protected-amino alcohols | R-CHNH(Prot)-CH₂OH | R-CHNH(Prot)-CHO | RT, DCM, 2-4 h | No epimerization observed |
| Oxidation of amides | R-CONH₂ | R-CO-NH | RT to 40°C, DCM, 4-8 h | Conversion to imides |
| Dehydrogenation of amines | R-CH₂-NH₂ | R-C≡N | RT to 50°C, DCM, 6-12 h | Conversion to nitriles |
| Oxidation of disulfides | R-S-S-R | R-SO₂-SO₂-R | RT, DCM, 4-6 h | Conversion to sulfones |
| Selective oxidation of alkenes | R-CH=CH-R | R-CH-CH-R (epoxide) | RT, DCM, 2-5 h | Formation of three-membered cyclic ethers |
| Oxidative cleavage of 1,2-diols | R-CHOH-CHOH-R | R-CHO + R-CHO or R-C(=O)-R | RT, DCM, 3-6 h | Generates aldehydes or ketones |
Recent research has expanded the application scope of Dess-Martin periodinane. In 2024, a novel application was reported where DMP was used to oxidize the primary alcohol of cytidine directly to a carboxylic acid, which represents the first example of this type of conversion using DMP . This unexpected reactivity opens new possibilities for the use of this reagent in nucleoside chemistry and related fields.
The versatility of Dess-Martin periodinane makes it particularly valuable in complex natural product synthesis, where selective oxidation in the presence of multiple functional groups is often required. Its mild reaction conditions and high selectivity have made it a preferred choice for transformations in the later stages of multistep syntheses.
Advantages and Limitations
Dess-Martin periodinane offers several significant advantages over traditional oxidizing agents, but it also has certain limitations that must be considered when planning synthetic routes.
Table 7.1: Comparison of Dess-Martin Periodinane with Other Common Oxidizing Agents
| Feature | Dess-Martin Periodinane | Chromium-based Reagents (PCC, PDC) | Swern Oxidation | TEMPO/NaOCl |
|---|---|---|---|---|
| Reaction conditions | Mild (RT, neutral pH) | Acidic conditions | -78°C, toxic reagents | Basic conditions |
| Functional group tolerance | High | Moderate | High | Moderate |
| Over-oxidation risk | Low | High | Low | Moderate |
| Reaction time | Short (1-3 hours) | Moderate (3-6 hours) | Moderate (2-4 hours) | Moderate (2-4 hours) |
| Toxicity concerns | Low | High (heavy metal) | High (DMSO, Et₃N) | Low |
| Work-up complexity | Simple | Complex | Moderate | Simple |
| Cost | High | Moderate | Low | Low |
| Scale-up potential | Limited (safety concerns) | Good | Good | Excellent |
| Shelf stability | Excellent | Good | Poor (reagents prepared in situ) | Good |
The advantages of Dess-Martin periodinane include:
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Mild reaction conditions (room temperature, neutral pH) that preserve sensitive functional groups .
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High chemoselectivity, allowing for targeted oxidation of alcohols in complex molecules .
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Generally high yields and shorter reaction times compared to traditional methods .
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Simple work-up procedures, avoiding complex extractions or chromatography in many cases .
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Avoidance of toxic heavy metals like chromium, making it more environmentally friendly .
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Long shelf life when properly stored, providing convenience in laboratory settings .
The limitations of Dess-Martin periodinane include:
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Potential explosive hazard, particularly when used on a large scale .
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High molecular weight, requiring larger quantities by mass for a given molar equivalence .
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Limited availability of commercial sources, sometimes necessitating in-house preparation.
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Sensitivity to water in some applications, although this can be advantageous in certain cases as water can accelerate the reaction .
Understanding these advantages and limitations is crucial for selecting the appropriate oxidizing agent for a specific synthetic transformation.
Recent Research Developments
Recent years have witnessed continued interest in Dess-Martin periodinane, with researchers exploring new applications, mechanistic insights, and improved preparations. This ongoing research expands the utility of this reagent in organic synthesis.
One noteworthy recent development, published in 2024, demonstrated the unexpected ability of Dess-Martin periodinane to oxidize the primary alcohol of cytidine directly to a carboxylic acid . This finding challenges the conventional understanding of DMP's reactivity, which typically stops at the aldehyde stage for primary alcohols. The authors noted that this methodology has "significant potential utility in the synthesis of cytidine analogues and other related biologically important molecules" .
Earlier research by Meyer and Schreiber revealed that the addition of water can accelerate Dess-Martin oxidations . This finding contradicted conventional wisdom about keeping reaction conditions anhydrous and provided a practical improvement to the methodology. The water-accelerated protocol has since been widely adopted for enhancing reaction rates and yields.
Ireland and Liu's improved procedure for the preparation of Dess-Martin periodinane, published in 1993, continues to be the standard method for synthesizing this reagent in laboratories worldwide . Their protocol addressed safety concerns and improved the reproducibility of the preparation.
The continuous citation of papers related to Dess-Martin periodinane, with over 7,200 citations across 106 publications according to SciSpace , demonstrates the ongoing relevance and importance of this reagent in the chemical research community. Publication trends show continued interest in this compound well into the 2020s, suggesting that DMP remains an active area of research and application in organic synthesis.
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